Cas no 55028-70-1 (Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)-)

Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)- structure
55028-70-1 structure
Product Name:Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)-
CAS No:55028-70-1
MF:C21H34O5
MW:366.49166727066
CID:367575
Update Time:2025-05-16

Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)- Chemical and Physical Properties

Names and Identifiers

    • Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)-
    • 15(R)-15-methyl Prostaglandin E2
    • ARBAPROSTIL
    • 15(r)-methylprostaglandine2
    • 9-OXO-11ALPHA,15R-DIHYDROXY-15-METHYL-PROSTA-5Z,13E-DIEN-1-OIC ACID
    • CU-83
    • U-42842
    • Inchi: 1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1
    • InChI Key: XSGQFHNPNWBVPT-VFXMVCAWSA-N
    • SMILES: O[C@@H]1CC([C@H](C/C=C\CCCC(=O)O)[C@H]1/C=C/[C@@](C)(CCCCC)O)=O

Computed Properties

  • Exact Mass: 366.24072
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 12

Experimental Properties

  • Density: 1.0525 (rough estimate)
  • Boiling Point: 417.24°C (rough estimate)
  • Refractive Index: 1.6120 (estimate)
  • PSA: 94.83

Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)- Pricemore >>

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Additional information on Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)-

Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)-: A Comprehensive Overview of its Chemical and Biological Significance

Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)-, with the CAS number 55028-70-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, belonging to the class of polyunsaturated fatty acids derivatives, has garnered attention due to its unique structural features and potential biological activities. The presence of multiple hydroxyl and keto groups, along with a specific stereochemical configuration, makes it a fascinating subject for further investigation.

The compound's name provides a detailed insight into its chemical structure. The term Prosta-5,13-dien indicates the presence of a diene moiety in the prostaglandin-like backbone, while the suffix -oicacid suggests the presence of a carboxylic acid group. The hydroxyl groups at positions 11 and 15, denoted by 11,15-dihydroxy, and the methyl group at position 15, labeled as 15-methyl, further refine its structural description. The stereochemical configuration at positions 5Z, 11a, 13E, and 15R provides crucial information about the molecule's three-dimensional arrangement, which is essential for understanding its biological interactions.

In recent years, there has been growing interest in polyunsaturated fatty acid derivatives due to their potential roles in various physiological processes. The compound Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)- is no exception. Studies have suggested that such molecules may exhibit anti-inflammatory properties by modulating lipid mediator pathways. The unique arrangement of hydroxyl and keto groups in this compound could influence its interaction with biological targets such as enzymes and receptors.

One of the most intriguing aspects of this compound is its potential role in modulating prostaglandin signaling pathways. Prostaglandins are bioactive lipids that play a crucial role in inflammation, pain perception, and other physiological processes. The structural similarity of Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-15-methyl-9-oxo-, (5Z,11a,13E,15R)- to known prostaglandins suggests that it may interact with similar signaling pathways. Recent research has begun to explore how modifications in the prostaglandin backbone can alter their biological activities. For instance, studies have shown that changes in the hydroxyl or keto group positions can significantly affect the potency and selectivity of prostaglandin analogs used in therapeutic applications.

The stereochemical configuration of this compound is particularly noteworthy. The specific arrangement of double bonds and chiral centers can greatly influence its biological activity. For example, the (5Z) configuration indicates that the double bond at position 5 has a trans orientation relative to the adjacent substituents. This stereochemistry can affect how the molecule interacts with enzymes and receptors in biological systems. Similarly, the (11a) configuration suggests an axial orientation at position 11a chiral center. Such details are critical for understanding how this compound might function within complex biological systems.

In vitro studies have begun to shed light on the potential biological activities of Prosta-5,13-dien-1-oicacid, 11-hydroxy-hydroxy-methyl-keto-(5Z)-configuration. Initial experiments have shown that this compound may exhibit anti-inflammatory effects by inhibiting key enzymes involved in prostaglandin synthesis. These findings are particularly promising given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) for treating inflammation-related conditions. By targeting specific enzymes or receptors with greater selectivity than current NSAIDs.

The potential therapeutic applications of this compound extend beyond anti-inflammatory effects. Research has also suggested that it may have roles in modulating pain perception and immune responses. The unique structural features of this molecule could make it a valuable tool for developing new treatments for chronic pain conditions or autoimmune disorders. Additionally.

The synthesis of such complex molecules presents significant challenges for chemists. However recent advances in synthetic methodologies have made it increasingly feasible to produce these compounds on a larger scale. Techniques such as stereoselective synthesis allow chemists to precisely control the stereochemistry of complex molecules like this one ensuring that they retain their desired biological activities.

The future research directions for this compound are multifaceted involving both chemical synthesis and biological evaluation studies will be essential for fully understanding its potential applications.

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